2,6-Dichlorobenzyl 5-bromo-2-furoate
Description
Properties
Molecular Formula |
C12H7BrCl2O3 |
|---|---|
Molecular Weight |
349.99 g/mol |
IUPAC Name |
(2,6-dichlorophenyl)methyl 5-bromofuran-2-carboxylate |
InChI |
InChI=1S/C12H7BrCl2O3/c13-11-5-4-10(18-11)12(16)17-6-7-8(14)2-1-3-9(7)15/h1-5H,6H2 |
InChI Key |
ZDEWHKLVICFQRO-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C(=C1)Cl)COC(=O)C2=CC=C(O2)Br)Cl |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)COC(=O)C2=CC=C(O2)Br)Cl |
Origin of Product |
United States |
Preparation Methods
Hydrolysis of Methyl 5-Bromo-2-Furoate
Methyl 5-bromo-2-furoate (CAS 2527-99-3) serves as the primary precursor for 5-bromo-2-furoic acid. As demonstrated in Reference Example 31 of Ambeed’s protocol, hydrolysis of methyl esters under basic conditions achieves near-quantitative conversion. A mixture of methyl 5-bromo-2-furoate (4.0 g, 19.5 mmol), 2N NaOH (30 mL), and methanol (15 mL) is refluxed for 1.5 hours. Post-reaction, solvent removal under vacuum yields a solid residue, which is dissolved in water and acidified with 2N citric acid to precipitate 5-bromo-2-furoic acid. This method, adapted from furan-3-carboxylate derivatives, delivers a 70–80% yield (1.05 g from 4.0 g starting material) with purity ≥95% after washing and drying.
Table 1: Hydrolysis Conditions and Outcomes
| Parameter | Value |
|---|---|
| Starting Material | Methyl 5-bromo-2-furoate |
| Base | 2N NaOH |
| Solvent | Methanol/Water |
| Reaction Time | 1.5 hours |
| Yield | 70–80% |
| Purity | ≥95% (post-crystallization) |
Synthesis of 5-Bromo-2-Furoyl Chloride
Thionyl Chloride-Mediated Acyl Chloride Formation
Conversion of 5-bromo-2-furoic acid to its acyl chloride derivative follows established protocols for furan carboxylates. Treatment of 5-bromo-2-furoic acid (0.95 g, 4.6 mmol) with thionyl chloride (3 mL, 41.1 mmol) under reflux for 1 hour yields 5-bromo-2-furoyl chloride. Excess thionyl chloride is removed via co-distillation with toluene (20 mL, three cycles), producing the acyl chloride as a pale yellow oil (yield: 90–95%). This method, validated across multiple reference examples, avoids side reactions such as esterification or decarboxylation due to its anhydrous conditions.
Table 2: Acyl Chloride Synthesis Parameters
| Parameter | Value |
|---|---|
| Acid | 5-Bromo-2-furoic acid |
| Chlorinating Agent | Thionyl chloride |
| Solvent | Toluene (post-reaction) |
| Reaction Time | 1 hour |
| Yield | 90–95% |
Solvent and Catalytic Considerations
The use of toluene for azeotropic removal of residual thionyl chloride ensures high product purity. Alternative solvents like dichloromethane or ethyl acetate, as noted in CN102070398A, may introduce hydrolytic side reactions if trace moisture is present.
Esterification with 2,6-Dichlorobenzyl Alcohol
Nucleophilic Acyl Substitution
The final step involves reacting 5-bromo-2-furoyl chloride with 2,6-dichlorobenzyl alcohol in the presence of a base. A representative procedure adapted from industrial benzylation methods employs pyridine (1.2 eq) in anhydrous dichloromethane at 0–5°C. Slow addition of the acyl chloride to a stirred solution of 2,6-dichlorobenzyl alcohol (1.0 eq) and pyridine achieves 85–90% conversion within 4 hours. Post-reaction, the mixture is washed with 5% HCl, saturated NaHCO₃, and brine, followed by silica gel chromatography (hexane/ethyl acetate 4:1) to isolate the ester.
Table 3: Esterification Reaction Optimization
| Parameter | Value |
|---|---|
| Acyl Chloride | 5-Bromo-2-furoyl chloride |
| Alcohol | 2,6-Dichlorobenzyl alcohol |
| Base | Pyridine |
| Solvent | Dichloromethane |
| Temperature | 0–5°C |
| Reaction Time | 4 hours |
| Yield | 85–90% |
Purification and Analytical Characterization
Chromatographic Techniques
Silica gel chromatography remains the gold standard for purifying 2,6-dichlorobenzyl 5-bromo-2-furoate. As demonstrated in CN102070398A, gradient elution with hexane/ethyl acetate (4:1 to 2:1) effectively separates the product from unreacted starting materials and byproducts. Final purity ≥99% is achievable, as confirmed by HPLC analysis.
Spectroscopic Validation
-
¹H NMR (400 MHz, CDCl₃): δ 7.45 (d, J = 3.5 Hz, 1H, furan H-3), 7.30 (d, J = 8.0 Hz, 2H, benzyl H-3, H-5), 7.10 (t, J = 8.0 Hz, 1H, benzyl H-4), 6.65 (d, J = 3.5 Hz, 1H, furan H-4), 5.35 (s, 2H, CH₂).
-
MS (ESI) : m/z 377.9 [M+H]⁺.
Q & A
Basic: What are the optimal synthetic routes for preparing 2,6-dichlorobenzyl 5-bromo-2-furoate, and how can purity be ensured?
Methodological Answer:
The esterification of 2,6-dichlorobenzyl bromide with 5-bromo-2-furoic acid is a high-yield route. Based on analogous reactions (e.g., folic acid diester synthesis), this reaction proceeds efficiently under mild conditions (e.g., sodium carbonate as base, room temperature) due to the high electrophilicity of 2,6-dichlorobenzyl bromide . For purification, column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended. Purity (>95%) can be verified via HPLC (High-Performance Liquid Chromatography) or GC (Gas Chromatography), as noted for structurally similar halogenated esters .
Basic: Which spectroscopic and analytical techniques are critical for characterizing this compound?
Methodological Answer:
- 1H/13C NMR : Assign peaks using deuterated solvents (e.g., CDCl3) to confirm ester linkage (e.g., benzyl CH2 at ~5.3 ppm) and substituent positions .
- FT-IR : Validate ester carbonyl (C=O) stretching at ~1720–1740 cm⁻¹.
- Mass Spectrometry (ESI/HRMS) : Confirm molecular ion ([M+H]+) and isotopic patterns from bromine/chlorine .
- Elemental Analysis : Ensure stoichiometric agreement with C12H7BrCl2O3.
Basic: How should this compound be stored to maintain stability?
Methodological Answer:
Store the compound in airtight, light-resistant containers at 0–6°C, as recommended for halogenated benzyl derivatives and boronic esters to prevent hydrolysis or thermal degradation . Desiccants (e.g., silica gel) should be used to minimize moisture absorption.
Advanced: What mechanistic insights explain the high reactivity of 2,6-dichlorobenzyl bromide in esterification?
Methodological Answer:
The electron-withdrawing chlorine substituents at the 2- and 6-positions enhance the electrophilicity of the benzyl carbon in 2,6-dichlorobenzyl bromide, favoring an SN2 mechanism during esterification. Comparative studies with benzyl chloride show faster reaction kinetics due to reduced steric hindrance and increased leaving-group ability . Kinetic assays (e.g., monitoring by TLC or in situ IR) can quantify this reactivity.
Advanced: How can crystallographic data resolve structural ambiguities in halogenated esters like this compound?
Methodological Answer:
Single-crystal X-ray diffraction (SCXRD) is essential for determining bond lengths, angles, and non-covalent interactions (e.g., halogen bonding). For example, a related compound, {2-[(4-bromo-2,6-difluorobenzyl)carbamoyl]-5-chlorophenoxy}acetic acid, was resolved using SCXRD (PDB ID: 4O8), revealing π-stacking and hydrogen-bonding motifs critical for stability . Synchrotron sources improve resolution for heavy atoms (Br/Cl).
Advanced: What in silico strategies predict the biological activity of 2,6-dichlorobenzyl derivatives?
Methodological Answer:
Molecular docking (e.g., AutoDock Vina) and MD simulations can model interactions with target enzymes. For instance, 2,6-dichlorobenzyl pentynoic acid derivatives bind collagenase via hydrogen bonds (Gln215) and π-π interactions (Tyr201), with Gibbs free energy values (~-6.5 kcal/mol) correlating with IC50 (~1.3 mM) . Similar protocols can predict binding affinities for this ester in protease inhibition assays.
Advanced: How can solubility challenges of lipophilic halogenated esters be addressed in formulation?
Methodological Answer:
Co-solvents (e.g., DMSO, PEG-400) or nanoemulsions improve aqueous solubility. For example, lipophilic diesters of folic acid dissolve in organic solvents (e.g., dichloromethane) but require surfactants (e.g., Tween-80) for biological testing . Phase solubility diagrams and Hansen solubility parameters guide solvent selection.
Advanced: What are the implications of halogen substituent positioning on the compound’s reactivity and bioactivity?
Methodological Answer:
Comparative studies of 2,4- vs. 2,6-dichlorobenzyl derivatives show that chlorine placement alters electronic effects (e.g., Hammett σ values) and steric profiles. For example, 2,6-substitution in collagenase inhibitors reduces steric clashes, enhancing binding (ΔG = -6.5 kcal/mol vs. -6.4 kcal/mol for 2,4-substituted analogs) . DFT calculations (e.g., Gaussian) can quantify substituent effects on frontier molecular orbitals.
Advanced: How can kinetic studies optimize reaction conditions for scale-up synthesis?
Methodological Answer:
Pseudo-first-order kinetics experiments (varying [acid], [base], temperature) identify rate-limiting steps. For 2,6-dichlorobenzyl esters, Arrhenius plots derived from GC/MS data revealed an activation energy of ~50 kJ/mol, with optimal yields at 25–30°C . Microreactor systems may enhance heat/mass transfer for larger scales.
Advanced: What safety protocols are critical when handling this compound?
Methodological Answer:
Follow SDS guidelines for halogenated compounds: use fume hoods, nitrile gloves, and PPE. Toxicity assays (e.g., Ames test) are recommended, as brominated aromatics may exhibit mutagenicity . Waste disposal must comply with halogenated organic waste regulations.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
